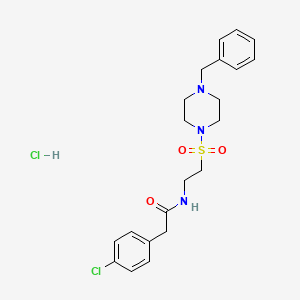

![molecular formula C26H23ClN4O2S B3001546 3-[3-(4-benzylpiperazine-1-carbonyl)phenyl]-7-chloro-2-sulfanylidene-1H-quinazolin-4-one CAS No. 422530-32-3](/img/no-structure.png)

3-[3-(4-benzylpiperazine-1-carbonyl)phenyl]-7-chloro-2-sulfanylidene-1H-quinazolin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3-[3-(4-benzylpiperazine-1-carbonyl)phenyl]-7-chloro-2-sulfanylidene-1H-quinazolin-4-one" is a derivative of quinazolinone, a class of compounds known for their diverse pharmacological activities. Quinazolinones have been extensively studied for their potential use in treating various diseases, including viral infections, hypertension, cancer, tuberculosis, and as anticonvulsant and antihistaminic agents .

Synthesis Analysis

The synthesis of quinazolinone derivatives often involves innovative routes to improve yields and reduce reaction times. For instance, microwave-assisted synthesis has been employed to create 2,3-disubstituted quinazolin-4(3H)-ones, which are characterized by spectral analysis . Another approach includes the cyclocondensation of amino-substituted quinazolinones with one-carbon donors to produce triazoloquinazolinones . These methods demonstrate the versatility and adaptability of synthetic strategies to produce various quinazolinone derivatives.

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives is typically confirmed using techniques such as IR, 1H NMR, 13C NMR spectroscopy, and elemental analysis . These compounds often feature a benzyl group attached to the quinazolinone core and may include additional substituents that confer specific biological activities.

Chemical Reactions Analysis

Quinazolinone derivatives can undergo various chemical reactions, including alkylation, cyclocondensation, and cyclization, to produce a wide array of compounds with different substituents and biological properties . These reactions are crucial for the diversification of the quinazolinone scaffold and the exploration of its pharmacological potential.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are essential for determining the compounds' suitability for drug development, including their bioavailability and pharmacokinetics. The antiviral, antihypertensive, anticancer, antimicrobial, antitubercular, anticonvulsant, and antihistaminic activities of these compounds are evaluated in vitro and in vivo, providing insights into their therapeutic potential .

Relevant Case Studies

Several studies have demonstrated the effectiveness of quinazolinone derivatives against various diseases. For example, certain derivatives have shown potent antiviral activities against respiratory and biodefense viruses , while others have exhibited significant antihypertensive effects in spontaneously hypertensive rats . Additionally, some quinazolinone compounds have been identified as promising anticancer agents, with the ability to target EGFR-tyrosine kinase . The antimicrobial and antitubercular activities of these derivatives have also been evaluated, with some compounds showing activity equivalent to standard treatments like isoniazid . Furthermore, the anticonvulsant and antihistaminic properties of quinazolinone derivatives have been investigated, revealing compounds with significant effects and minimal sedation compared to reference standards .

Scientific Research Applications

Anticancer Applications

- A study by Noolvi and Patel (2013) discusses the synthesis and characterization of quinazoline derivatives, including the compound . These derivatives showed remarkable activity against CNS SNB-75 Cancer cell line, suggesting their potential as antitumor agents (Noolvi & Patel, 2013).

Antimicrobial Activity

- Patel, Patel, and Patel (2010) reported the synthesis of quinazolin-4(3H)-ones with notable antibacterial and antifungal activities. This suggests the compound's potential as an antimicrobial agent (Patel, Patel, & Patel, 2010).

Antiviral Properties

- Kumar et al. (2010) prepared a series of quinazoline derivatives and evaluated their antiviral activity. They found that these compounds showed significant antiviral activity against a range of viruses, highlighting the potential use of this compound in antiviral therapies (Kumar, Ganguly, Veerasamy, & De Clercq, 2010).

Antitubercular Evaluation

- Research by Anand et al. (2011) evaluated a series of quinazolin-4(3H)-ones for antitubercular activity. They found that these compounds exhibited significant activity against Mycobacterium tuberculosis, suggesting their potential use in treating tuberculosis (Anand, Narasimhan, Pradeep Chandran, & Jayaveera, 2011).

Antihistaminic Agents

- Alagarsamy and Parthiban (2014) synthesized novel quinazolin-4(3H)-ones and evaluated them for H1-antihistaminic activity. Their findings suggest that these compounds could be developed into new antihistaminic agents (Alagarsamy & Parthiban, 2014).

Inhibitors of Human Heart Chymase

- Fukami et al. (2000) studied a series of quinazoline derivatives for their ability to inhibit human heart chymase. Their results suggest that these compounds have potential as inhibitors for treating cardiovascular diseases (Fukami et al., 2000).

Anticonvulsant and Antidepressant Agents

- Amir, Ali, and Hassan (2013) synthesized and evaluated quinazolin-4(3H)-ones for their anticonvulsant and antidepressant activities. Their research indicates that these compounds could have potential applications in treating neurological disorders (Amir, Ali, & Hassan, 2013).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[3-(4-benzylpiperazine-1-carbonyl)phenyl]-7-chloro-2-sulfanylidene-1H-quinazolin-4-one' involves the synthesis of the intermediate compounds, which are then used to synthesize the final compound. The synthesis pathway involves the use of various chemical reactions, including condensation, cyclization, and substitution reactions.", "Starting Materials": [ "4-benzylpiperazine-1-carboxylic acid", "4-nitrophenyl chloroformate", "2-amino-3-chloro-6-methylbenzoic acid", "thiourea", "triethylamine", "dimethylformamide", "chloroform", "sodium hydroxide", "hydrochloric acid", "ethanol" ], "Reaction": [ "The synthesis of the intermediate compound 3-(4-benzylpiperazine-1-carbonyl)phenylamine involves the reaction of 4-benzylpiperazine-1-carboxylic acid with 4-nitrophenyl chloroformate in the presence of triethylamine and dimethylformamide.", "The intermediate compound 3-(4-benzylpiperazine-1-carbonyl)phenylamine is then condensed with 2-amino-3-chloro-6-methylbenzoic acid in the presence of thiourea and sodium hydroxide to form the intermediate compound 3-[3-(4-benzylpiperazine-1-carbonyl)phenyl]-7-chloro-2-thioxo-1H-quinazolin-4-one.", "The intermediate compound 3-[3-(4-benzylpiperazine-1-carbonyl)phenyl]-7-chloro-2-thioxo-1H-quinazolin-4-one is then treated with hydrochloric acid and ethanol to form the final compound 3-[3-(4-benzylpiperazine-1-carbonyl)phenyl]-7-chloro-2-sulfanylidene-1H-quinazolin-4-one." ] } | |

CAS RN |

422530-32-3 |

Product Name |

3-[3-(4-benzylpiperazine-1-carbonyl)phenyl]-7-chloro-2-sulfanylidene-1H-quinazolin-4-one |

Molecular Formula |

C26H23ClN4O2S |

Molecular Weight |

491.01 |

IUPAC Name |

3-[3-(4-benzylpiperazine-1-carbonyl)phenyl]-7-chloro-2-sulfanylidene-1H-quinazolin-4-one |

InChI |

InChI=1S/C26H23ClN4O2S/c27-20-9-10-22-23(16-20)28-26(34)31(25(22)33)21-8-4-7-19(15-21)24(32)30-13-11-29(12-14-30)17-18-5-2-1-3-6-18/h1-10,15-16H,11-14,17H2,(H,28,34) |

InChI Key |

XQIUKJPRUJGQSZ-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC(=CC=C3)N4C(=O)C5=C(C=C(C=C5)Cl)NC4=S |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 2-methylbenzoate](/img/structure/B3001464.png)

![2-[4-(2-chlorophenyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B3001465.png)

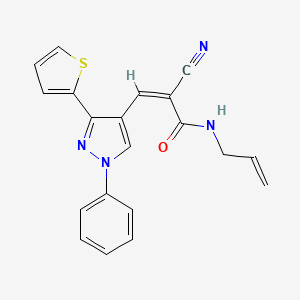

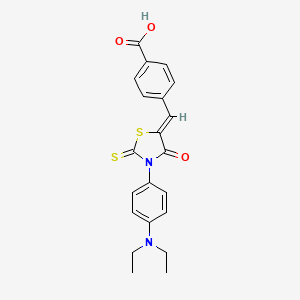

![1-(4-chlorophenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)cyclopentanecarboxamide](/img/structure/B3001469.png)

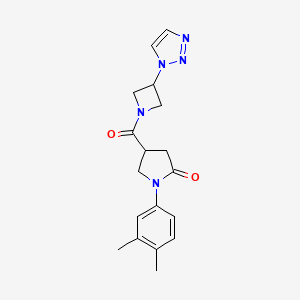

![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B3001472.png)

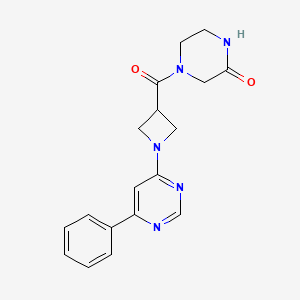

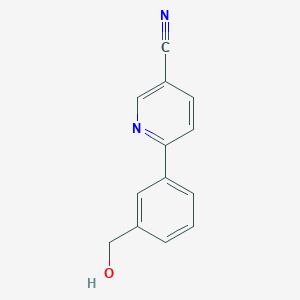

![2-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B3001477.png)

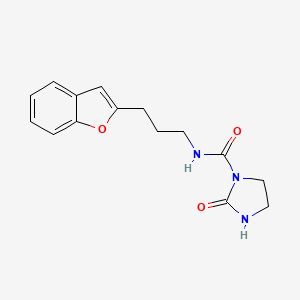

![(2S,4S)-4-(Diphenylphosphino)-2-[(diphenylphosphino)methyl]-N-phenyl-1-pyrrolidinecarboxamide](/img/structure/B3001485.png)